molecular formula C16H15ClN2O4S B3007995 3-chloro-4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 922134-06-3

3-chloro-4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No. B3007995
CAS RN: 922134-06-3
M. Wt: 366.82
InChI Key: WREPPDSEFBLRCP-UHFFFAOYSA-N
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Description

The compound “3-chloro-4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide” is a complex organic molecule that contains several functional groups, including a chloro group, a methoxy group, a tetrahydroquinoline group, and a benzenesulfonamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of a chloro group could increase the compound’s density and boiling point, while the presence of a methoxy group could increase its solubility in organic solvents .

Scientific Research Applications

Antimicrobial Agent Development

The quinoline core of the compound is known for its antimicrobial properties . Research could explore the efficacy of this compound against a range of bacterial strains, including resistant varieties like MRSA, as well as its potential use in treating fungal infections. The sulfonylamide group could be modified to enhance these properties or to target specific microbial pathways.

Mechanism of Action

Safety and Hazards

The safety and hazards of a compound also depend on its molecular structure. For example, chloro compounds can be hazardous and require careful handling. Sulfonamides can cause allergic reactions in some people .

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it were a potential drug, future research could focus on optimizing its synthesis, improving its efficacy, reducing its side effects, and testing it in clinical trials .

properties

IUPAC Name

3-chloro-4-methoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4S/c1-23-15-6-4-12(9-13(15)17)24(21,22)19-11-3-5-14-10(8-11)2-7-16(20)18-14/h3-6,8-9,19H,2,7H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WREPPDSEFBLRCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

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